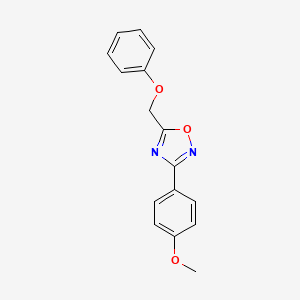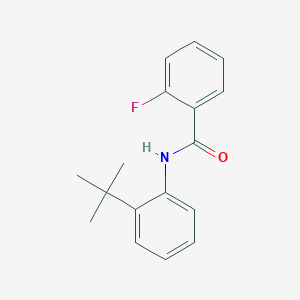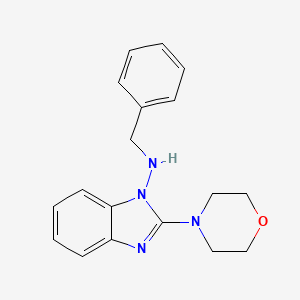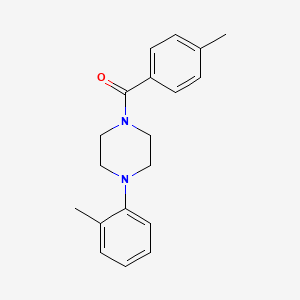![molecular formula C20H21ClN2O B5725846 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is a chemical compound that has shown promising results in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been reported to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furthermore, it has been reported to inhibit the replication of certain viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of certain viruses. Furthermore, it has been reported to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in normal cells. Furthermore, it has been reported to exhibit potent anticancer, antifungal, and antiviral activities. However, there are also some limitations to its use in lab experiments. It is not soluble in water, which can make it difficult to use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for the study of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to a better understanding of its potential therapeutic applications. Furthermore, future studies could investigate its effects in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported in several research articles. The most common method involves the reaction of 1-benzylpiperazine with 2-chlorophenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been studied for its potential applications in various fields of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. Several studies have investigated its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
属性
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-9-5-4-8-18(19)10-11-20(24)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOYHDEIBVPAS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)





![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
